molecular formula C9H13N B128651 2-Phenylpropylamine CAS No. 582-22-9

2-Phenylpropylamine

Cat. No.: B128651
CAS No.: 582-22-9
M. Wt: 135.21 g/mol
InChI Key: AXORVIZLPOGIRG-UHFFFAOYSA-N
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Description

2-phenylpropylamine is a phenylalkylamine that is propan-1-amine substituted by a phenyl group at position 2. It is classified as a doping agent by the World Anti-Doping Agency. It has a role as an antihypotensive agent. It is a phenylalkylamine and a member of benzenes.

Mechanism of Action

Target of Action

2-Phenylpropylamine, also known as 2-phenylpropan-1-amine, primarily targets the Trace Amine Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in monoaminergic systems within the central nervous system .

Mode of Action

This compound acts as an agonist at the TAAR1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to TAAR1, this compound stimulates the receptor, which leads to a series of reactions in the cell .

Biochemical Pathways

The activation of TAAR1 by this compound leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, appetite, and the body’s response to stress .

Pharmacokinetics

It is known that phenethylamines, a class of compounds to which this compound belongs, are primarily metabolized by monoamine oxidase enzymes . This metabolism can affect the bioavailability of this compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The activation of TAAR1 by this compound and the subsequent release of neurotransmitters can lead to various physiological effects. For instance, increased levels of dopamine and norepinephrine can lead to heightened alertness and increased energy, while changes in serotonin levels can affect mood .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances that can also bind to TAAR1 may affect the ability of this compound to activate this receptor. Additionally, factors that affect the function of monoamine oxidase enzymes, such as genetic variations or the presence of monoamine oxidase inhibitors, can influence the metabolism and hence the bioavailability of this compound .

Biochemical Analysis

Biochemical Properties

2-Phenylpropylamine plays a significant role in various biochemical reactions. It acts as an agonist for trace amine associated receptor 1 (TAAR1), a G protein-coupled receptor involved in modulating neurotransmitter systems . By binding to TAAR1, this compound influences the release of monoamines such as dopamine, norepinephrine, and serotonin. This interaction can affect neurotransmission and has implications for mood regulation and cognitive functions.

Additionally, this compound interacts with enzymes such as monoamine oxidase (MAO), which is responsible for the degradation of monoamines. The inhibition of MAO by this compound can lead to increased levels of monoamines in the synaptic cleft, enhancing neurotransmitter signaling .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it modulates neurotransmitter release by acting on TAAR1, leading to altered synaptic transmission. This can influence cell signaling pathways, including those involved in mood regulation and cognitive functions .

In non-neuronal cells, this compound can affect cellular metabolism by interacting with enzymes involved in monoamine degradation. This interaction can lead to changes in cellular energy balance and metabolic flux . Additionally, this compound has been shown to influence gene expression by modulating transcription factors and signaling pathways associated with neurotransmitter systems .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to TAAR1, which triggers a cascade of intracellular signaling events. Upon binding to TAAR1, this compound activates G proteins, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels . This elevation in cAMP can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in cellular functions.

Furthermore, this compound can inhibit the activity of monoamine oxidase, preventing the degradation of monoamines and thereby increasing their availability in the synaptic cleft . This dual mechanism of action—TAAR1 activation and MAO inhibition—contributes to the compound’s overall effects on neurotransmitter systems and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound is relatively stable under standard laboratory conditions, but prolonged exposure to extreme conditions can lead to degradation .

Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular functions. For example, chronic exposure to the compound has been shown to result in adaptive changes in neurotransmitter systems, including alterations in receptor expression and signaling pathways . These long-term effects highlight the importance of considering temporal factors when studying the biochemical properties of this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance neurotransmitter release and improve cognitive functions without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including neurotoxicity and behavioral changes .

Threshold effects have been observed in animal studies, where a certain dosage is required to elicit a measurable response. Beyond this threshold, increasing the dosage can result in a proportional increase in the compound’s effects. Excessive dosages can lead to adverse effects, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to monoamine metabolism. The compound is metabolized by enzymes such as monoamine oxidase, which catalyzes its oxidative deamination to produce phenylacetaldehyde . This intermediate can further undergo oxidation to form phenylacetic acid, which is excreted in the urine.

The interaction of this compound with monoamine oxidase can affect metabolic flux and alter the levels of various metabolites. For example, inhibition of monoamine oxidase by this compound can lead to increased levels of monoamines and their corresponding metabolites in the brain . This modulation of metabolic pathways has implications for the compound’s overall biochemical and pharmacological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. In neuronal cells, the compound is taken up by monoamine transporters, including the dopamine transporter, norepinephrine transporter, and serotonin transporter . These transporters facilitate the uptake of this compound into presynaptic terminals, where it can exert its effects on neurotransmitter release.

In non-neuronal cells, this compound can interact with other transporters and binding proteins that regulate its distribution and localization. The compound’s ability to cross the blood-brain barrier and accumulate in the brain is a key factor in its pharmacological effects . Additionally, the distribution of this compound within tissues can be influenced by factors such as lipid solubility and protein binding .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. In neuronal cells, the compound is primarily localized in presynaptic terminals, where it interacts with monoamine transporters and receptors . This localization allows this compound to modulate neurotransmitter release and synaptic transmission effectively.

Post-translational modifications and targeting signals can influence the subcellular localization of this compound. For example, phosphorylation of the compound or its binding proteins can affect its distribution within the cell . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and overall biochemical effects.

Properties

IUPAC Name

2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXORVIZLPOGIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870630
Record name 2-Phenyl-1-propanamine
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582-22-9
Record name (±)-2-Phenylpropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=582-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name beta-Methylphenylethylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylpropylamine
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Record name 2-Phenyl-1-propanamine
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Record name Beta-methylphenethylamine
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Record name 2-PHENYLPROPYLAMINE
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Synthesis routes and methods I

Procedure details

To a dry 3-Liter round bottom flask under nitrogen was charged 2-phenyl-1-propylamine HCl (317.2 g, 1.85 moles), dry ethanol (2.0 L) and NaOH beads (75.4 g, 1.89 moles) that were washed in with additional ethanol (500 mL). The mixture was stirred for 1.6 hours, and the resulting milky white NaCl salts were filtered. An aliquot of the filtrate was analyzed by gas chromatography to provide the amount of free amine, 2-phenyl-1-propylamine, (1.85 moles). A solution of L-malic acid (62.0 g, 0.462 mole, 0.25 equivalents) in ethanol (320 mL) was added dropwise to the yellow filtrate and the solution was heated to 75° C. The solution was stirred at 75° C. for 30 minutes. The heat was is removed and the solution was allowed to cool slowly. The resulting thick precipitate was allowed to stir overnight. The precipitate was filtered and dried under vacuum after rinsing with ethanol (325 mL) to afford (2R)-2-phenylpropylamine malate (147.6 g, 39.5%) as a white crystalline solid. Chiral GC analysis of the free base, 2-phenyl-1-propylamine revealed 83.2% e.e. enriched in the R-isomer (configuration was assigned via spectrometric comparison, via chiral HPLC, with commercially available (R)-2-phenyl-1-propylamine).
Quantity
317.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under argon atmosphere, 121 mg of optically active 1-nitro-2-phenylpropane (732 μmol) were dissolved in 5 mol of dry methanol and 50 mg of palladium on charcoal (10%) were added thereto. The obtained suspension was vigorously stirred under hydrogen atmosphere for 24 hours. The mixture was filtered and the solid was washed with methanol. The solvent was evaporated and the residue was dissolved in 2 ml of benzene. The solvent was evaporated to give 95 mg of an optically active 1-amino-2-phenylpropane as a colorless oil (703 μmol).
Quantity
732 μmol
Type
reactant
Reaction Step One
Quantity
5 mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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